molecular formula C15H21NO4S B11687397 Ethyl 2-[(propoxycarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-[(propoxycarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11687397
M. Wt: 311.4 g/mol
InChI Key: DYQSIRGKEAHWMJ-UHFFFAOYSA-N
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Description

Ethyl 2-[(propoxycarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This particular compound is characterized by the presence of an ethyl ester group, a propoxycarbonylamino group, and a tetrahydrobenzothiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(propoxycarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Tetrahydrobenzothiophene Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Propoxycarbonylamino Group: This step involves the reaction of the tetrahydrobenzothiophene intermediate with propyl chloroformate and an amine under controlled temperature and pH conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(propoxycarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can lead to the formation of tetrahydrobenzothiophene derivatives with different functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amine groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Tetrahydrobenzothiophene derivatives.

    Substitution: Various substituted benzothiophene esters and amides.

Scientific Research Applications

Ethyl 2-[(propoxycarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-[(propoxycarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects are mediated through pathways involving these targets, leading to various biological responses. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Ethyl 2-[(propoxycarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be compared with other benzothiophene derivatives:

    Ethyl 2-[(methoxycarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: Similar structure but with a methoxycarbonyl group instead of a propoxycarbonyl group.

    Ethyl 2-[(ethoxycarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: Similar structure but with an ethoxycarbonyl group instead of a propoxycarbonyl group.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Biological Activity

Ethyl 2-[(propoxycarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of interest due to its potential biological activities. This article aims to summarize the available research findings regarding its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H21NO4SC_{15}H_{21}NO_4S with a molecular weight of approximately 311.396 g/mol. The compound features a benzothiophene ring structure that is significant for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include the formation of the benzothiophene core followed by the introduction of the propoxycarbonyl and amino groups. Various reaction conditions such as temperature and solvent choice are optimized to achieve high yields and purity.

Analgesic Effects

Research has indicated that derivatives of benzothiophene compounds exhibit significant analgesic properties. For instance, studies have shown that certain analogs possess analgesic effects that surpass those of standard analgesics like metamizole when tested using the "hot plate" method on mice . This suggests that this compound may also exhibit similar or enhanced analgesic effects.

Anti-inflammatory Activity

In addition to analgesic properties, compounds in the benzothiophene class have been studied for their anti-inflammatory effects. For example, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives have demonstrated anti-inflammatory activity in various biological assays . These findings suggest a potential for this compound in treating inflammatory conditions.

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors involved in pain and inflammation pathways. Understanding these interactions can provide insights into optimizing the compound for therapeutic use.

Case Studies

  • Analgesic Activity Assessment :
    • Method : The "hot plate" test was utilized to evaluate the analgesic effect.
    • Results : Compounds showed significant pain relief compared to control groups.
    • : Supports the potential use of benzothiophene derivatives in pain management .
  • Anti-inflammatory Studies :
    • Method : Various in vitro assays were conducted to assess anti-inflammatory properties.
    • Results : Notable reduction in inflammatory markers was observed.
    • : Indicates potential therapeutic applications in inflammatory diseases .

Summary Table of Biological Activities

Activity Compound Effect Observed Reference
AnalgesicEthyl 2-[(propoxycarbonyl)amino]...Significant pain relief
Anti-inflammatoryEthyl 2-amino-4,5,6,7-tetrahydrobenzo[b]...Reduced inflammatory markers

Properties

Molecular Formula

C15H21NO4S

Molecular Weight

311.4 g/mol

IUPAC Name

ethyl 2-(propoxycarbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C15H21NO4S/c1-3-9-20-15(18)16-13-12(14(17)19-4-2)10-7-5-6-8-11(10)21-13/h3-9H2,1-2H3,(H,16,18)

InChI Key

DYQSIRGKEAHWMJ-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)NC1=C(C2=C(S1)CCCC2)C(=O)OCC

Origin of Product

United States

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